5-(3-Methylphenyl)-1-(4-methylphenyl)tetrazole
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Overview
Description
5-(3-Methylphenyl)-1-(4-methylphenyl)tetrazole is an organic compound belonging to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties. This compound, in particular, features two methylphenyl groups attached to a tetrazole ring, which imparts specific chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylphenyl)-1-(4-methylphenyl)tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylphenylhydrazine with 4-methylbenzoyl chloride in the presence of a base, followed by cyclization with sodium azide. The reaction conditions often include:
Temperature: Moderate heating (50-80°C)
Solvent: Polar aprotic solvents like dimethylformamide (DMF)
Catalysts: Bases such as triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylphenyl)-1-(4-methylphenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the tetrazole ring or the methylphenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or reduced tetrazole derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
5-(3-Methylphenyl)-1-(4-methylphenyl)tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)-1-(4-methylphenyl)tetrazole involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. The methylphenyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Lacks the methyl groups, resulting in different chemical properties.
5-(4-Methylphenyl)-1H-tetrazole: Similar structure but with only one methylphenyl group.
5-(3,4-Dimethylphenyl)-1H-tetrazole: Contains additional methyl groups, affecting its reactivity and applications.
Uniqueness
5-(3-Methylphenyl)-1-(4-methylphenyl)tetrazole is unique due to the presence of two distinct methylphenyl groups, which impart specific steric and electronic effects. These effects can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-methylphenyl)-1-(4-methylphenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-11-6-8-14(9-7-11)19-15(16-17-18-19)13-5-3-4-12(2)10-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCTYDSZKCUYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24813433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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